2,3-Dimethyl-5-(trifluoromethyl)-1H-indole
Overview
Description
2,3-Dimethyl-5-(trifluoromethyl)-1H-indole is a compound belonging to the indole family, characterized by the presence of a trifluoromethyl group at the 5-position and two methyl groups at the 2- and 3-positions of the indole ring. Indoles are heterocyclic compounds that are widely studied due to their presence in various natural products and pharmaceuticals. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly alter the chemical and biological properties of the compound.
Preparation Methods
The synthesis of 2,3-Dimethyl-5-(trifluoromethyl)-1H-indole typically involves the introduction of the trifluoromethyl group into the indole ring. One common method is the reaction of 2,3-dimethylindole with a trifluoromethylating agent under specific conditions. For example, the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) can lead to the formation of the desired compound . Industrial production methods may involve more scalable processes, such as the use of continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
2,3-Dimethyl-5-(trifluoromethyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (CH2Cl2) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,3-Dimethyl-5-(trifluoromethyl)-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical studies.
Medicine: Due to its potential pharmacological properties, it is investigated for its use in drug discovery and development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-5-(trifluoromethyl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing its lipophilicity and electron-withdrawing capacity. This can lead to the modulation of various biochemical pathways, resulting in the desired biological effects .
Comparison with Similar Compounds
Similar compounds to 2,3-Dimethyl-5-(trifluoromethyl)-1H-indole include other trifluoromethyl-substituted indoles, such as 2,3-dimethyl-4-(trifluoromethyl)-1H-indole and 2,3-dimethyl-6-(trifluoromethyl)-1H-indole. These compounds share the trifluoromethyl group but differ in the position of substitution on the indole ring. The unique positioning of the trifluoromethyl group in this compound can result in distinct chemical and biological properties, making it a valuable compound for specific applications .
Properties
IUPAC Name |
2,3-dimethyl-5-(trifluoromethyl)-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N/c1-6-7(2)15-10-4-3-8(5-9(6)10)11(12,13)14/h3-5,15H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGZNEPYFRHNSEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)C(F)(F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90511791 | |
Record name | 2,3-Dimethyl-5-(trifluoromethyl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90511791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81558-19-2 | |
Record name | 2,3-Dimethyl-5-(trifluoromethyl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90511791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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